1-Benzhydryl-3-methoxyazetidine
Overview
Description
1-Benzhydryl-3-methoxyazetidine is a heterocyclic organic compound with the molecular formula C₁₇H₁₉NO. It is characterized by the presence of a benzhydryl group attached to a methoxyazetidine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzhydryl-3-methoxyazetidine can be synthesized through a multi-step process involving the reaction of benzhydryl chloride with 3-methoxyazetidine. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques, including purification steps like recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-3-methoxyazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols .
Scientific Research Applications
1-Benzhydryl-3-methoxyazetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-methoxyazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential therapeutic applications .
Comparison with Similar Compounds
Diphenylmethane: Shares the benzhydryl group but lacks the azetidine ring.
3-Methoxyazetidine: Contains the azetidine ring but without the benzhydryl group.
Benzhydryl alcohols: Similar structure but with a hydroxyl group instead of the methoxy group.
Uniqueness: 1-Benzhydryl-3-methoxyazetidine is unique due to the combination of the benzhydryl and methoxyazetidine moieties, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-benzhydryl-3-methoxyazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-19-16-12-18(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJQFXRPQYYFOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344513 | |
Record name | 1-Benzhydryl-3-methoxyazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36476-82-1 | |
Record name | 1-Benzhydryl-3-methoxyazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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